molecular formula C9H14N2 B13992663 4-Isopropyl-2-methylpyridin-3-amine

4-Isopropyl-2-methylpyridin-3-amine

Cat. No.: B13992663
M. Wt: 150.22 g/mol
InChI Key: WFAMAELIIMWOMF-UHFFFAOYSA-N
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Description

4-Isopropyl-2-methylpyridin-3-amine: is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is a derivative of pyridine, characterized by the presence of an isopropyl group at the 4-position and a methyl group at the 2-position, with an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-methylpyridin-3-amine typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and isopropylamine.

    Alkylation: The 2-methylpyridine undergoes alkylation with isopropylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the isopropyl group at the 4-position.

    Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 3-position. This step may involve the use of reagents such as ammonia or primary amines under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to neutralize the by-products.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-2-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds with targeted applications in various fields .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-4-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-6(2)8-4-5-11-7(3)9(8)10/h4-6H,10H2,1-3H3

InChI Key

WFAMAELIIMWOMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1N)C(C)C

Origin of Product

United States

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